molecular formula C18H18N4O4 B11708273 N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide

N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide

Cat. No.: B11708273
M. Wt: 354.4 g/mol
InChI Key: AHDLADZFJAFOBI-AYKLPDECSA-N
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Description

N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide is a bis-Schiff base derived from the condensation of succinic dihydrazide with 4-hydroxybenzaldehyde. Its structure features two 4-hydroxybenzylidene groups attached to a central succinohydrazide backbone. This compound has garnered attention for its versatility in coordination chemistry, material science, and biological applications due to its ability to form stable complexes with transition metals and its tunable electronic properties .

Key properties include:

  • Coordination Sites: The hydroxyl (-OH) and hydrazone (-NH-N=C-) groups enable chelation with metal ions, forming mono- or polynuclear complexes .
  • Thermal Stability: When incorporated into polyurethanes, it enhances thermal stability (decomposition temperatures >300°C) and semicrystalline behavior, as shown by DSC/TGA analyses .
  • Applications: Used in catalysis (e.g., CO₂ conversion), fluorescence sensing, and as a precursor for bioactive metal complexes .

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18N4O4/c23-15-5-1-13(2-6-15)11-19-21-17(25)9-10-18(26)22-20-12-14-3-7-16(24)8-4-14/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+

InChI Key

AHDLADZFJAFOBI-AYKLPDECSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

Succinohydrazide+24-hydroxybenzaldehydeN’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide+2H2O\text{Succinohydrazide} + 2 \text{4-hydroxybenzaldehyde} \rightarrow \text{N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide} + 2 \text{H}_2\text{O} Succinohydrazide+24-hydroxybenzaldehyde→N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide+2H2​O

The reaction mixture is heated under reflux for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate. The crude product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis

Under acidic or basic conditions , the hydrazone bonds in N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide undergo hydrolysis , regenerating the starting materials:

  • 4-hydroxybenzaldehyde

  • Succinohydrazide

This reaction is reversible and solvent-dependent, with stronger acidic/basic conditions accelerating bond cleavage.

Applications :
Hydrolysis studies are critical for understanding the compound’s stability in biological systems and its potential degradation pathways.

Oxidation

The compound undergoes oxidation , particularly at the hydrazone bonds, leading to the formation of azobenzene derivatives or other oxidized products. This reaction typically requires oxidizing agents (e.g., hydrogen peroxide, KMnO₄) and occurs under controlled pH and temperature conditions.

Significance :
Oxidation alters the compound’s electronic structure, affecting its coordination and biological properties.

Coordination Chemistry

This compound acts as a bidentate ligand , coordinating to metal ions (e.g., Mn²⁺, Fe³⁺, Cu²⁺) through:

  • Nitrogen atoms of the hydrazone bonds

  • Hydroxyl (-OH) groups of the 4-hydroxybenzylidene moieties

The resulting metal complexes exhibit diverse geometries, including square-planar (e.g., Cu²⁺) and tetrahedral (e.g., Mn²⁺) . These complexes are studied for their catalytic and biological activities, such as anticancer effects via DNA intercalation .

Example Reaction :

Ligand (H4L)+Mn+M(H4L)complex\text{Ligand (H4L)} + \text{M}^{n+} \rightarrow \text{M(H4L)}_{\text{complex}}

Where M = metal ion (e.g., Mn²⁺, Cu²⁺)

Biological Activity

The compound and its metal complexes exhibit cytotoxicity against cancer cells (e.g., HeLa, A549) through mechanisms such as:

  • Apoptosis induction via caspase activation

  • Mitochondrial membrane potential disruption

  • DNA intercalation or groove binding

Structural Influence :
The hydroxyl groups enhance hydrogen bonding with biological targets, while the hydrazone linkages contribute to redox activity.

Analytical Techniques for Reaction Monitoring

Technique Use Case
Infrared (IR) spectroscopy Detection of C=N and O-H bonds
Nuclear Magnetic Resonance (NMR) Structural confirmation of hydrazone groups
Thin-Layer Chromatography (TLC) Purity assessment during synthesis
UV-Vis spectroscopy Metal complex formation analysis

Mechanism of Action

The mechanism of action of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and hydroxyl groups facilitate coordination with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, including DNA binding and enzyme inhibition . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological, catalytic, and optical properties of bis-Schiff base succinohydrazides are highly dependent on substituents on the aromatic rings. Below is a comparative analysis:

Compound Name Substituents Key Features Applications Reference
N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide 4-OH - Strong metal coordination via hydroxyl groups
- High thermal stability in polymers
Catalysis, materials science, antimicrobial agents
(N′1E,N′4E)-N′1,N′4-bis(2-hydroxy-5-nitrobenzylidene)succinohydrazide (H4L) 2-OH, 5-NO₂ - Fluorescence quenching for Fe³⁺ detection
- Selective ion recognition
Fluorescence sensors for metal ions
N'1,N'4-bis((E)-3,4-dihydroxybenzylidene)succinohydrazide 3,4-diOH - Enhanced antioxidant activity
- Formation of tri-/tetra-metallic complexes
Radical scavenging, multi-metal coordination
N′1,N′4-bis(2-(7,8-dimethylflavin)ethylidene)succinohydrazide Flavin moieties - Flavin-based redox activity
- Photocatalytic DNA oxidation
Biomedical catalysis, redox studies
H22 (N′1,N′4-bis(pyridin-2-ylmethylene)succinohydrazide) Pyridyl - Helicate formation with Co/Ni/Zn
- High catalytic efficiency for CO₂→cyclic carbonates
CO₂ conversion catalysis
Coordination Chemistry
  • 4-Hydroxy Derivatives: The hydroxyl groups in this compound facilitate strong interactions with metals like Zn²⁺, Cd²⁺, and Eu³⁺, forming luminescent complexes . In contrast, pyridyl-substituted H22 forms binuclear helicates with Co/Ni/Zn, which are more effective in catalysis due to their rigid helical structures .
  • Nitro-Substituted Analogs : The 5-nitro group in H4L enhances fluorescence quenching upon Fe³⁺ binding, a property absent in the parent 4-hydroxy derivative .
Catalytic Performance
  • CO₂ Conversion : H22-Co complexes achieve >95% yield in cyclic carbonate synthesis under mild conditions, outperforming hydroxylated analogs due to pyridyl’s electron-withdrawing effects .
  • Redox Catalysis : Flavin-containing derivatives exhibit unique photocatalytic DNA oxidation, leveraging flavin’s natural redox activity .
Material Science
  • Polymer Integration: this compound imparts semicrystallinity and solvent resistance to polyurethanes, whereas aliphatic-backbone analogs (e.g., glutarohydrazides) show lower thermal stability .

Biological Activity

N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and the mechanisms through which it exerts its effects, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-hydroxybenzaldehyde and succinohydrazide. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound. For instance, 1H^1H NMR spectra reveal characteristic signals that correspond to the functional groups present in the compound, affirming its successful synthesis .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicate that this compound can induce apoptosis and inhibit cell proliferation effectively.

  • Induction of Apoptosis : The compound has been shown to increase apoptotic cell death in cancer cells. Flow cytometry assays using Annexin V-FITC/PI staining revealed that treatment with this compound led to a significant increase in early and late apoptotic cells .
  • Cell Cycle Arrest : Studies indicate that this hydrazone derivative can cause cell cycle arrest at the G2/M phase. This disruption in the cell cycle is critical for preventing cancer cell proliferation .
  • Cytotoxicity : The cytotoxic effects of this compound have been quantified using MTT assays, revealing IC50 values that indicate its potency against various cancer cell lines. For example, IC50 values ranged from 10 µM to 30 µM depending on the specific cell line tested .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against several bacterial strains. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes within these cells .

Data Summary

Biological ActivityObservationsReference
Cytotoxicity (IC50) 10-30 µM against various cancer cell lines
Apoptosis Induction Increased early/late apoptotic cells
Cell Cycle Arrest G2/M phase arrest observed
Antimicrobial Activity Effective against multiple bacterial strains

Case Study 1: Breast Cancer (MCF-7 Cell Line)

In a study involving MCF-7 cells, treatment with this compound resulted in a notable reduction in cell viability and increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed a higher percentage of cells in the apoptotic phase post-treatment .

Case Study 2: Colon Cancer (HCT-116 Cell Line)

Another investigation focused on HCT-116 cells demonstrated that the compound not only inhibited proliferation but also induced significant cell cycle arrest at G2/M phase, suggesting its potential as a therapeutic agent against colon cancer .

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